4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

描述

Structural Characteristics and Classification

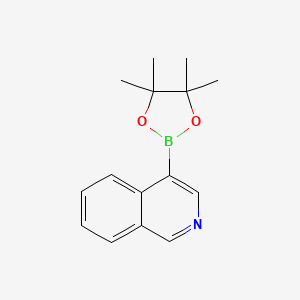

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline belongs to the class of borylated heterocycles, specifically featuring an isoquinoline backbone substituted at the 4-position with a pinacol boronate ester group. The compound's structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring, characteristic of the isoquinoline family. The boronate ester functionality is derived from the reaction of boronic acid with pinacol, creating the cyclic 1,3,2-dioxaborolane ring system.

The isoquinoline core structure represents an important heterocyclic aromatic organic compound that serves as a structural isomer of quinoline. In this configuration, the nitrogen atom occupies a different position within the bicyclic system compared to quinoline, specifically at the beta position relative to the fusion point. The heterocyclic nature of isoquinoline imparts unique electronic properties, with the compound exhibiting weak basic characteristics due to the nitrogen atom's ability to accept protons.

The molecular structure can be represented by the SMILES notation CC1(C)OB(OC1(C)C)C1=C2C=CC=CC2=CN=C1, which describes the connectivity and stereochemistry of the compound. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting both the isoquinoline base structure and the specific substitution pattern.

The classification of this compound extends beyond simple structural description to include its functional characteristics. As a boronate ester, it functions as a masked boronic acid, providing stability under ambient conditions while maintaining reactivity for cross-coupling reactions. The pinacol protection group offers enhanced stability compared to free boronic acids, which are prone to protodeboronation and oxidation under various conditions.

Historical Context of Borylated Isoquinolines in Organic Chemistry

The development of borylated isoquinoline derivatives emerged from the convergence of two significant areas in organic chemistry: the pharmaceutical importance of isoquinoline-containing compounds and the synthetic utility of organoboron reagents. Isoquinoline derivatives have been recognized for their diverse biological activities since the early characterization of naturally occurring isoquinoline alkaloids such as morphine and codeine. These compounds demonstrated that isoquinoline-containing structures could exhibit significant pharmacological properties, leading to increased interest in synthetic isoquinoline derivatives.

The introduction of boron-containing functional groups into heterocyclic systems gained prominence with the development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This methodology provided a powerful tool for forming carbon-carbon bonds using organoboron compounds as nucleophilic partners. The combination of isoquinoline scaffolds with boronic acid derivatives or boronate esters created versatile synthetic intermediates capable of further functionalization.

Recent advances in catalytic borylation methodologies have significantly expanded access to borylated isoquinoline derivatives. The development of transition metal-catalyzed carbon-hydrogen bond borylation reactions, particularly those employing iridium and palladium catalysts, has provided direct routes to these compounds from simple isoquinoline precursors. These methodologies represent significant improvements over earlier approaches that required pre-functionalized starting materials.

The field has witnessed particular growth in the development of regioselective borylation methods. Research has demonstrated that different substitution patterns on the isoquinoline ring can direct borylation to specific positions, with the 4-position being particularly accessible under appropriate reaction conditions. This regioselectivity has proven crucial for the synthesis of specific borylated isoquinoline derivatives with defined substitution patterns.

Physicochemical Properties and Spectroscopic Data

This compound exhibits distinct physicochemical properties that reflect both its heterocyclic nature and the presence of the boronate ester functionality. The compound appears as a white to pale yellow crystalline powder under standard conditions, with a melting point of 101 degrees Celsius. This relatively low melting point is consistent with the molecular weight and the presence of the bulky pinacol group, which can interfere with efficient crystal packing.

The molecular weight of 255.12 grams per mole places this compound in a range typical for small molecule pharmaceuticals and synthetic intermediates. The molecular formula C15H18BNO2 indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms, reflecting the combined contributions of the isoquinoline core and the dioxaborolane substituent.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H18BNO2 | |

| Molecular Weight | 255.12 g/mol | |

| Melting Point | 101°C | |

| Appearance | White-Yellow Crystalline Powder | |

| CAS Number | 685103-98-4 | |

| PubChem CID | 2760594 |

Spectroscopic characterization of this compound relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns consistent with the isoquinoline structure, including signals for the aromatic protons of the benzene ring and the distinctive pattern of the pyridine ring protons. The presence of the boronate ester group introduces additional complexity to the spectrum through the tetramethyl groups of the pinacol moiety, which typically appear as a sharp singlet due to the symmetry of the dioxaborolane ring.

The InChI Key LOMKRPABAXIQJL-UHFFFAOYSA-N provides a unique identifier for this compound in chemical databases and facilitates unambiguous identification across different chemical information systems. This standardized representation ensures consistent identification regardless of naming conventions or structural representation methods.

The compound's stability under ambient conditions makes it suitable for storage and handling in typical laboratory environments. The pinacol boronate ester functionality provides protection for the boron center while maintaining reactivity toward palladium-catalyzed cross-coupling reactions and other transformations that utilize organoboron reagents.

Isomeric Variations and Related Borylated Heterocycles

The structural framework of this compound allows for numerous isomeric variations and related compounds that maintain the core borylated heterocycle motif while differing in substitution patterns or protecting group strategies. Positional isomers represent one significant class of variations, with borylation possible at different positions on the isoquinoline ring system depending on the synthetic methodology employed and the substitution pattern of the starting material.

Research has demonstrated that borylation can occur at multiple positions on the isoquinoline ring system under appropriate conditions. The 5-position represents another accessible site for borylation, as evidenced by the preparation of isoquinoline-5-boronic acid derivatives. The regioselectivity of borylation reactions depends on various factors including the catalyst system, reaction conditions, and the presence of directing groups or substituents on the isoquinoline ring.

Related compounds include those where the pinacol protecting group is replaced with alternative boronate ester motifs. The neopentyl glycol ester represents one such variation, providing similar stability and reactivity characteristics while offering slightly different steric and electronic properties. This compound, designated as isoquinoline-4-boronic acid 2,2-dimethylpropanediol-1,3 cyclic ester, maintains the same substitution pattern on the isoquinoline ring while employing a different diol for boronate ester formation.

The extension to dihydroisoquinoline derivatives represents another important class of related compounds. These structures maintain the bicyclic framework while introducing additional sites for functionalization through the reduced pyridine ring. Research has shown that iridium-catalyzed borylation can be successfully applied to dihydroisoquinoline substrates, providing access to borylated derivatives that combine the pharmacological potential of tetrahydroisoquinoline structures with the synthetic utility of organoboron functionality.

Tetrahydroisoquinoline derivatives substituted with boronate ester groups have been prepared and studied for their potential biological activities. These compounds represent fully saturated analogs of the parent isoquinoline structure while maintaining the borylation functionality for further synthetic elaboration. The reduced ring system provides different conformational flexibility and potentially altered biological properties compared to the fully aromatic isoquinoline derivatives.

The synthetic accessibility of these various isomeric and related compounds depends on the availability of appropriate catalytic methodologies and starting materials. Recent advances in transition metal-catalyzed borylation reactions have significantly expanded the range of accessible borylated heterocycles, with continued development focusing on improving regioselectivity and functional group tolerance. These methodological advances continue to expand the structural diversity available within the class of borylated isoquinoline derivatives, providing new opportunities for pharmaceutical discovery and synthetic methodology development.

属性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-17-9-11-7-5-6-8-12(11)13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMKRPABAXIQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375248 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685103-98-4 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Palladium-Catalyzed Miyaura Borylation

The most widely documented method involves a Miyaura borylation reaction using 4-bromoisoquinoline as the starting material. This approach parallels the synthesis of its quinoline counterpart described in, with modifications for isoquinoline’s structural differences.

- Substrate : 4-Bromoisoquinoline

- Boronation Agent : Bis(pinacolato)diboron (B$$2$$pin$$2$$)

- Catalyst : Pd(dppf)Cl$$_2$$ (1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride)

- Base : Potassium acetate (KOAc)

- Solvent : 1,4-Dioxane

- Conditions : 100°C for 2–4 hours under nitrogen atmosphere

- Combine 4-bromoisoquinoline (1.0 equiv), B$$2$$pin$$2$$ (1.5 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl$$_2$$ (0.2 equiv) in anhydrous 1,4-dioxane.

- Heat the mixture at 100°C with vigorous stirring.

- Monitor reaction progress via TLC or LCMS.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: 10–50% ethyl acetate in petroleum ether).

| Parameter | Value |

|---|---|

| Yield | 50–70% (estimated) |

| Purity (crude) | ~60% |

| Characterization | $$^1$$H NMR, LCMS, $$^{11}$$B NMR |

Mechanistic Insight

The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with B$$2$$pin$$2$$ and reductive elimination to form the boronated product.

Alternative Catalytic Systems

Recent studies suggest optimization opportunities using alternative catalysts and ligands:

| Catalyst System | Yield (%) | Reaction Time |

|---|---|---|

| Pd(dppf)Cl$$_2$$ | 60–70 | 2–4 h |

| Pd(OAc)$$_2$$/SPhos | 55–65 | 3–5 h |

| NiCl$$_2$$(dppe) | 40–50 | 6–8 h |

- Pd(dppf)Cl$$_2$$ provides the highest efficiency due to its air stability and strong π-accepting properties.

- Nickel-based systems are less effective but cost-efficient for large-scale applications.

Scalability and Industrial Considerations

For industrial production, critical parameters include:

- Solvent Choice : 1,4-Dioxane vs. toluene (lower toxicity but requires higher temperatures).

- Catalyst Loading : Reduced to 0.1–0.15 equiv without significant yield loss.

- Purification : Recrystallization from ethanol/water mixtures improves purity to >95%.

Optimized Large-Scale Protocol

| Component | Quantity (kg scale) |

|---|---|

| 4-Bromoisoquinoline | 10.0 |

| B$$2$$pin$$2$$ | 15.3 |

| Pd(dppf)Cl$$_2$$ | 0.2 |

| KOAc | 29.4 |

Characterization and Quality Control

Post-synthesis validation employs:

- $$^1$$H NMR : Aromatic protons at δ 8.5–9.0 ppm confirm isoquinoline substitution.

- $$^{11}$$B NMR : Sharp singlet at δ 30–32 ppm verifies boronate ester formation.

- LCMS : [M+H]$$^+$$ peak at m/z 256.1 (calculated for C$${15}$$H$${18}$$BNO$$_2$$).

Challenges and Mitigation Strategies

- Moisture Sensitivity : The boronate ester hydrolyzes readily; storage under argon at –20°C is essential.

- Byproduct Formation : Unreacted B$$2$$pin$$2$$ is removed via aqueous washes.

化学反应分析

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.

Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield isoquinoline and boronic acid derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh₃)₄), and bases such as potassium carbonate in solvents like toluene or ethanol.

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Boronic acids.

Hydrolysis: Isoquinoline and boronic acid derivatives.

科学研究应用

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals that require boron-containing intermediates.

Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.

作用机制

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline primarily involves its role as a boron source in various chemical reactions. The boronate ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The isoquinoline ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and selectivity.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights:

6-Substituted isoquinolinone derivatives (e.g., CAS 1219130-56-9) introduce a polar oxo group, enhancing solubility for aqueous-phase reactions .

Functional Group Influence :

- Nitrobenzene and benzonitrile analogs (CAS 171364-83-3, 171364-82-2) demonstrate how electron-withdrawing groups modulate reactivity. Nitro-substituted derivatives may require careful handling due to instability .

Synthetic Utility: The isoquinoline core in the target compound offers superior π-conjugation compared to simpler aryl boronic esters (e.g., benzonitrile or nitrobenzene derivatives), enabling applications in fluorescent materials or kinase inhibitors .

Commercial Availability :

- The target compound is priced higher (e.g., ¥10,200/g from TCI Chemicals) compared to nitrobenzene analogs (e.g., ¥761.05/5g from City Chemical LLC), reflecting its specialized use in medicinal chemistry .

生物活性

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Structure

The compound can be represented by the following structural formula:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 234.10 g/mol |

| Melting Point | 125.0°C to 130.0°C |

| Solubility | Insoluble in water |

| Appearance | Tan to white powder |

Research indicates that compounds containing dioxaborolane moieties exhibit diverse biological activities, particularly in enzyme inhibition. The This compound derivative has shown promise as a potential inhibitor of various kinases and enzymes involved in cancer cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific targets:

- Monopolar Spindle 1 (MPS1) : Inhibition assays revealed an IC50 value of approximately 3.66 μM , indicating moderate potency against MPS1, a key regulator of the mitotic checkpoint .

- Cellular Assays : In cellular models using HCT116 cells, the compound showed modest inhibition of autophosphorylation of MPS1. Further modifications to the structure significantly enhanced potency and selectivity towards specific kinases .

Comparative Efficacy

The efficacy of This compound can be compared with other related compounds:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 3.66 | MPS1 |

| Isoquinoline variant 1 | 10.0 | CDK2 |

| Isoquinoline variant 2 | 5.0 | CDK2 |

These values highlight the relative potency of the dioxaborolane derivatives in targeting specific cellular pathways.

Case Study 1: Targeting Cancer Pathways

A study investigated the effects of This compound on cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Kinase Selectivity

In another investigation focusing on kinase selectivity, researchers modified the isoquinoline scaffold by introducing various substituents at different positions. The study found that certain modifications led to enhanced selectivity for MPS1 over other kinases like CDK2 and Aurora kinases. The findings suggest that structural optimization can yield compounds with tailored biological activity profiles suitable for therapeutic applications .

常见问题

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, and how do reaction conditions influence yield?

The compound is primarily synthesized via Suzuki-Miyaura coupling, where isoquinoline derivatives are coupled with boronate esters. For example, 4-bromoisoquinoline reacts with bis(pinacolato)diboron under catalytic conditions (e.g., Pd(OAc)₂, PPh₃, Na₂CO₃ in 1,2-dimethoxyethane) to introduce the boronate ester group . Yield optimization requires strict control of temperature (typically 80–100°C), solvent polarity, and stoichiometric ratios. Evidence from analogous syntheses shows yields ranging from 27% to >95%, depending on purification methods (e.g., column chromatography with hexanes/EtOAC + Et₃N) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the presence of the isoquinoline core and boronate ester (Bpin) group. The Bpin protons typically appear as a singlet near δ 1.3 ppm .

- GC/MS or HPLC : For purity assessment (>95% purity is standard for research-grade material) .

- Melting Point Analysis : Used to verify crystalline stability (e.g., mp 132–135°C for related dioxaborolane derivatives) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, general guidelines for boronate esters apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Store in cool (0–6°C), dry conditions under inert gas to prevent hydrolysis .

- Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in Suzuki coupling efficiency when using this compound as a substrate?

Contradictions in reaction efficiency often stem from:

- Steric hindrance : The isoquinoline moiety may impede aryl halide access to the catalytic site. Mitigation strategies include using bulky ligands (e.g., SPhos) or microwave-assisted heating to enhance reactivity .

- Base selection : Aqueous Na₂CO₃ is standard, but K₃PO₄ or Cs₂CO₃ may improve coupling yields in non-polar solvents .

- Byproduct formation : Monitor for deboronation using TLC or LC-MS, and adjust reaction time/temperature to minimize degradation .

Q. What computational methods support the design of derivatives based on this compound for targeted drug discovery?

- DFT calculations : To predict electronic effects of substituents on the boronate ester’s reactivity .

- Molecular docking : To assess binding affinity of isoquinoline-boronate hybrids with biological targets (e.g., kinase inhibitors) .

- ADMET modeling : For early-stage toxicity and solubility screening .

Q. How can researchers address discrepancies in crystallographic data for boronate-containing isoquinoline complexes?

Discrepancies may arise from:

- Polymorphism : Variations in crystallization solvents (e.g., EtOAc vs. hexanes) can lead to different crystal forms .

- Boron coordination : The Bpin group may adopt trigonal planar or tetrahedral geometry, affecting unit cell parameters. Single-crystal X-ray diffraction with synchrotron radiation is recommended for high-resolution analysis .

Methodological Challenges and Solutions

Q. What strategies improve the stability of this compound under aqueous conditions for biological assays?

- Lyophilization : Pre-formulate the compound as a lyophilized powder to prevent hydrolysis .

- Co-solvents : Use DMSO or PEG-400 to enhance solubility while minimizing water contact .

- Protecting groups : Temporarily mask the boronate ester with diethanolamine prior to assay .

Q. How can researchers validate the purity of this compound when commercial sources show variability?

- Multi-modal analysis : Combine HPLC (≥95% purity), ¹H NMR (integration of Bpin protons), and elemental analysis .

- Batch comparison : Cross-reference melting points and spectroscopic data with literature (e.g., mp 94–99°C for nitrile analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。